2,5-Bis(chloromethyl)-3,4-diphenylthiophene
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Overview
Description
2,5-Bis(chloromethyl)-3,4-diphenylthiophene is an organic compound with the molecular formula C18H14Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is characterized by the presence of two chloromethyl groups and two phenyl groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-3,4-diphenylthiophene typically involves the chloromethylation of 3,4-diphenylthiophene. This can be achieved through the reaction of 3,4-diphenylthiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Chloroform or dichloromethane
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(chloromethyl)-3,4-diphenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted thiophenes with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of 2,5-dimethyl-3,4-diphenylthiophene.
Scientific Research Applications
2,5-Bis(chloromethyl)-3,4-diphenylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,5-Bis(chloromethyl)-3,4-diphenylthiophene involves its interaction with various molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The specific pathways involved depend on the nature of the target molecules and the context of the biological system.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(chloromethyl)-p-xylene: Similar structure with a benzene ring instead of a thiophene ring.
2,5-Bis(chloromethyl)-1,4-dimethoxybenzene: Contains methoxy groups instead of phenyl groups.
2,5-Bis(chloromethyl)-thiophene: Lacks the phenyl groups present in 2,5-Bis(chloromethyl)-3,4-diphenylthiophene.
Uniqueness
This compound is unique due to the presence of both chloromethyl and phenyl groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
181218-41-7 |
---|---|
Molecular Formula |
C18H14Cl2S |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2,5-bis(chloromethyl)-3,4-diphenylthiophene |
InChI |
InChI=1S/C18H14Cl2S/c19-11-15-17(13-7-3-1-4-8-13)18(16(12-20)21-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
SBUKLVDWMCRIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)CCl)CCl |
Origin of Product |
United States |
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